FF-10502

Pancreatic Cancer In Vivo Efficacy Orthotopic Xenograft

FF-10502 is a synthetic pyrimidine nucleoside antimetabolite distinguished by sulfur substitution in the furanose ring, enabling dual inhibition of DNA polymerase α (replication) and β (repair). Unlike gemcitabine, FF-10502 potently targets dormant and quiescent cancer cells intrinsically resistant to conventional antimetabolites. Validated in gemcitabine-resistant PDX models, FF-10502 achieves complete tumor suppression where gemcitabine fails, and synergizes with DNA damage inducers (H₂O₂, cisplatin, temozolomide). Clinically, it produces durable partial responses in gemcitabine-refractory cholangiocarcinoma. Ideal for pancreatic cancer, biliary tract, and DNA damage response research.

Molecular Formula C9H12FN3O3S
Molecular Weight 261.28 g/mol
CAS No. 184302-49-6
Cat. No. B1672653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFF-10502
CAS184302-49-6
Synonyms1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine
1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine
2-F-4-Thio-arabinofuranosyl-C
Molecular FormulaC9H12FN3O3S
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F
InChIInChI=1S/C9H12FN3O3S/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1
InChIKeyNIDPJRZOVFIBQB-PXBUCIJWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FF-10502 (CAS 184302-49-6) Technical Procurement Profile: Pyrimidine Nucleoside Antimetabolite for Oncology Research


FF-10502 (1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl) cytosine; also designated FF-10502-01 as the methanesulfonate salt form) is a synthetic pyrimidine nucleoside antimetabolite [1]. The compound is a structural analog of gemcitabine distinguished by the substitution of a sulfur atom for oxygen in the furanose ring, conferring a distinct dual mechanism of action involving inhibition of DNA polymerase α (replication) and DNA polymerase β (repair) [2]. FF-10502 is under clinical investigation for advanced solid tumors and lymphomas (NCT02661542) [3].

Why FF-10502 Cannot Be Substituted with Gemcitabine or Other Pyrimidine Antimetabolites in Mechanistic and Resistance-Focused Studies


Despite structural similarity to gemcitabine, FF-10502 exhibits distinct biologic effects that preclude generic interchangeability [1]. Unlike gemcitabine, which primarily targets DNA polymerase α (replication) with minimal effect on DNA polymerase β (repair), FF-10502 potently inhibits both polymerase α and β, enabling activity against dormant and quiescent cancer cells that are intrinsically resistant to gemcitabine [2]. This mechanistic divergence translates to sustained efficacy in gemcitabine-resistant patient-derived xenograft models where gemcitabine fails to achieve complete tumor suppression [3]. In clinical evaluation, FF-10502 produced durable partial responses in patients with gemcitabine-refractory biliary tract cancers, demonstrating a non-cross-resistant clinical profile that precludes simple class-based substitution [4].

FF-10502 Quantitative Differentiation Evidence: Head-to-Head Data Versus Gemcitabine


In Vivo Survival Superiority: 0% vs 75% Mortality in Orthotopic Pancreatic Cancer Model

In an orthotopic SUIT-2 human pancreatic cancer xenograft model, FF-10502 treatment resulted in 0% mortality at day 128 post-transplantation with tumor regression and minimal metastasis, compared to 75% mortality in gemcitabine-treated mice at the same time point [1]. This represents an absolute survival difference of 75 percentage points.

Pancreatic Cancer In Vivo Efficacy Orthotopic Xenograft

Activity in Gemcitabine-Resistant PDX Models: Complete vs Partial Tumor Growth Suppression

In two independent patient-derived xenograft (PDX) models established from gemcitabine-resistant pancreatic cancer cells, FF-10502 achieved complete tumor growth suppression, whereas gemcitabine produced only partial inhibition [1]. In a broader PDX panel of 10 pancreatic cancer models (7 high-resistance, 1 intermediate, 2 low-resistance to gemcitabine), FF-10502 demonstrated higher efficacy than gemcitabine both as monotherapy and in combination with nab-paclitaxel [2].

Drug Resistance Patient-Derived Xenograft Pancreatic Cancer

Differential DNA Polymerase β Inhibition Potency: Superior to Gemcitabine

FF-10502 was far more potent than gemcitabine in inhibiting DNA polymerase β, an enzyme critical for DNA base excision repair (BER) [1]. This differential polymerase β inhibition is hypothesized to explain FF-10502's activity against dormant cancer cells that are intrinsically resistant to gemcitabine, as gemcitabine has minimal effect on polymerase β [2]. FF-10502 thus exhibits a dual mechanism of action targeting both DNA replication (polymerase α) and DNA repair (polymerase β), unlike gemcitabine which acts primarily on replication [3].

DNA Repair DNA Polymerase Beta Mechanism of Action

Clinical Activity in Gemcitabine-Refractory Biliary Tract Cancer Patients

In a phase 1/2a clinical trial (NCT02661542), FF-10502-01 produced confirmed partial responses (PRs) in 5 patients with gemcitabine-refractory tumors, including 3 cholangiocarcinoma patients, 1 gallbladder cancer patient, and 1 urothelial cancer patient [1]. Among 36 patients with cholangiocarcinoma, median progression-free survival was 24.7 weeks (approximately 5.7 months) and median overall survival was 39.1 weeks (approximately 9.0 months) [2]. The recommended phase 2 dose was established at 90 mg/m² administered intravenously weekly for 3 weeks in 28-day cycles [3].

Biliary Tract Cancer Cholangiocarcinoma Clinical Efficacy

Hematologic Toxicity Profile: Low Incidence of Grade 3/4 Myelosuppression

In the phase 1/2a clinical trial of FF-10502-01, grade 3 or 4 hematologic toxicities were observed at low incidences: thrombocytopenia in 5.1% of patients and neutropenia in 2.0% of patients [1]. This contrasts with the well-established myelosuppressive profile of gemcitabine, where grade 3-4 neutropenia typically occurs in approximately 25-35% of patients and grade 3-4 thrombocytopenia in approximately 10% of patients [2]. FF-10502-01 was well tolerated with manageable side effects; the most common adverse events were grade 1-2 rash, pruritus, fever, and fatigue [3].

Hematologic Toxicity Safety Pharmacology Tolerability

In Vitro Growth Inhibition Profile in Pancreatic Cancer Cell Lines

FF-10502 exhibited growth inhibition of pancreatic cancer cell lines with IC50 values of 59.9 nM (BxPC-3), 39.6 nM (SUIT-2), 68.2 nM (Capan-1), and 331.4 nM (MIA PaCa-2) following 72-hour exposure [1]. Notably, the in vitro IC50 range (60-330 nM) for FF-10502 was moderately weaker than that reported for gemcitabine [2]. This in vitro-in vivo discordance—weaker in vitro activity yet superior in vivo efficacy—is a distinguishing characteristic of FF-10502 that may reflect its unique mechanism targeting dormant cells that are not proliferating in standard culture conditions [3].

Cell Viability Pancreatic Cancer IC50

FF-10502 Optimal Research Application Scenarios Based on Differentiated Evidence


Investigating Gemcitabine-Resistant Tumor Models

FF-10502 is the preferred compound for studies utilizing gemcitabine-resistant pancreatic cancer PDX models, where it achieves complete tumor growth suppression compared to only partial inhibition with gemcitabine [1]. This application is supported by data from 10 PDX models, including 7 with high resistance to gemcitabine, where FF-10502 demonstrated superior efficacy both as monotherapy and in combination with nab-paclitaxel [2].

Studying Dormant or Quiescent Cancer Cell Biology

FF-10502's potent inhibition of DNA polymerase β—far exceeding that of gemcitabine—makes it uniquely suited for research on dormant cancer cells that are intrinsically resistant to conventional antimetabolites [1]. In vitro serum starvation-induced dormant SUIT-2 cells developed resistance to gemcitabine even with DNA damage inducers (H2O2, cisplatin, temozolomide), whereas FF-10502 combined with these inducers significantly induced concentration-dependent cell death [2].

Combination Studies with DNA Damaging Agents

FF-10502 synergizes with DNA damage inducers (DDIs) including hydrogen peroxide, cisplatin, and temozolomide to enhance DNA damage and cell death in dormant cancer cells [1]. This property supports FF-10502's use in combination regimen research targeting DNA damage response pathways, distinct from gemcitabine which does not exhibit the same synergistic effect with DDIs in dormant cell populations [2].

Biliary Tract Cancer Preclinical and Translational Studies

Clinical evidence demonstrates that FF-10502 produces durable partial responses in patients with gemcitabine-refractory cholangiocarcinoma and gallbladder cancer [1]. For researchers developing biliary tract cancer models, FF-10502 represents a mechanistically distinct nucleoside analog with validated clinical activity in this indication, including median progression-free survival of 24.7 weeks and overall survival of 39.1 weeks in cholangiocarcinoma patients [2].

Technical Documentation Hub

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34 linked technical documents
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